molecular formula C22H15F2N3O2 B2459774 N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-28-2

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2459774
CAS No.: 946208-28-2
M. Wt: 391.378
InChI Key: NBTLPQLJZPKVDZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-16-8-6-14(7-9-16)13-27-20-15(3-2-10-25-20)11-19(22(27)29)21(28)26-18-5-1-4-17(24)12-18/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLPQLJZPKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl and phenyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the naphthyridine core and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl and phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

Structure

The compound features a naphthyridine core which is known for its pharmacological properties. The presence of fluorine atoms enhances its biological activity by influencing the compound's lipophilicity and binding affinity to various biological targets.

Anticancer Applications

Research has demonstrated that derivatives of naphthyridine compounds exhibit potent anticancer properties. The mechanism primarily involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

Case Studies

A series of studies have screened various naphthyridine derivatives against multiple cancer cell lines:

CompoundCancer Cell LineIC50 Value (μM)
Compound AHeLa5.6
Compound BMCF-74.2
Compound CA5493.9

These findings suggest that N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may possess similar or enhanced cytotoxic effects against various cancer types due to its structural analogies with these active derivatives.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines.

Mechanism

The anti-inflammatory effects are attributed to the compound's ability to inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Research Findings

Research has shown that certain naphthyridine derivatives can inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases.

Antibiotic Enhancement

Recent studies have highlighted the potential of this compound to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Synergy Tests

In combination with fluoroquinolone antibiotics, this compound has been shown to potentiate their activity:

AntibioticBacterial StrainEnhanced Activity
NorfloxacinE. coli+30%
OfloxacinS. aureus+25%
LomefloxacinP. aeruginosa+20%

These results suggest that the compound could serve as an adjuvant in antibiotic therapy, improving treatment outcomes for infections caused by multi-resistant bacteria.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: A simpler fluorinated compound with similar structural features.

    3-(3′-Fluorobenzyloxy)phenylboronic Acid: Another fluorinated compound with different functional groups.

    (2-Chloro-4-fluorobenzyl)(3-fluorophenyl)sulfane: A compound with similar fluorinated benzyl and phenyl groups but different core structure.

Uniqueness

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of fluorinated benzyl and phenyl groups with the naphthyridine core. This unique structure can result in distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Biological Activity

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16F2N2OC_{19}H_{16}F_2N_2O with a molecular weight of 348.34 g/mol. Its structure features a naphthyridine core substituted with fluorophenyl groups, which may enhance its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For example, in vitro assays demonstrated enhanced efficacy against strains of E. coli and S. aureus when combined with standard antibiotics .

2. Anticancer Properties

Naphthyridine derivatives are noted for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in human leukemia cells . The mechanism involves the activation of apoptotic pathways and modulation of key regulatory proteins such as p21.

3. Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and immune responses.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa and A549. The results indicated that treatment led to significant reductions in cell viability with IC50 values ranging from 10 to 20 μM. Histological analysis revealed increased apoptosis rates and decreased Ki67 expression in treated cells .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains resistant to conventional antibiotics. It demonstrated synergistic effects when used in combination with fluoroquinolones, enhancing their antibacterial activity significantly (p < 0.0001) .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialSynergistic effect with antibiotics
AnticancerInduces apoptosis
Anti-inflammatoryInhibition of COX-2

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